3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid is a complex organic compound that features a piperidine ring, a benzoate ester, and a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzoate ester is then introduced via esterification reactions, often using acid chlorides or anhydrides in the presence of a base. The cyclohexyloxy group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The benzoate ester and cyclohexyloxy groups may also contribute to the compound’s overall effect by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylpiperidin-1-yl)propyl 4-hydroxybenzoate
- 3-(2-methylpiperidin-1-yl)propyl 4-methoxybenzoate
- 3-(2-methylpiperidin-1-yl)propyl 4-ethoxybenzoate
Uniqueness
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate is unique due to the presence of the cyclohexyloxy group, which may enhance its lipophilicity and influence its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
6202-05-7 |
---|---|
Molecular Formula |
C44H68N2O10S |
Molecular Weight |
817.1 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid |
InChI |
InChI=1S/2C22H33NO3.H2O4S/c2*1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;1-5(2,3)4/h2*11-14,18,20H,2-10,15-17H2,1H3;(H2,1,2,3,4) |
InChI Key |
ILPDKAKETOJJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.